1-Chloro-1-(3,5-dihydroxyphenyl)propan-2-one

Description

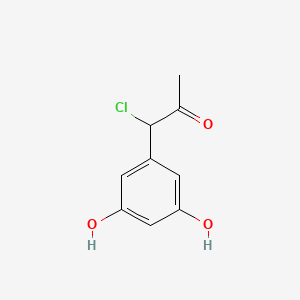

1-Chloro-1-(3,5-dihydroxyphenyl)propan-2-one is a chlorinated aromatic ketone featuring a 3,5-dihydroxyphenyl substituent. Its molecular formula is C₉H₉ClO₃, with a molecular weight of 200.62 g/mol. The compound combines a ketone group, a chloro substituent, and two hydroxyl groups on the phenyl ring.

Properties

Molecular Formula |

C9H9ClO3 |

|---|---|

Molecular Weight |

200.62 g/mol |

IUPAC Name |

1-chloro-1-(3,5-dihydroxyphenyl)propan-2-one |

InChI |

InChI=1S/C9H9ClO3/c1-5(11)9(10)6-2-7(12)4-8(13)3-6/h2-4,9,12-13H,1H3 |

InChI Key |

UXFYKTUERCXXPT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=CC(=CC(=C1)O)O)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Chloro-1-(3,5-dihydroxyphenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the chlorination of 1-(3,5-dihydroxyphenyl)propan-2-one using thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction typically requires an inert atmosphere and anhydrous solvents to prevent side reactions.

Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These methods often employ catalysts and optimized reaction conditions to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

1-Chloro-1-(3,5-dihydroxyphenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, controlled temperatures, and inert atmospheres to prevent unwanted side reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Chloro-1-(3,5-dihydroxyphenyl)propan-2-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(3,5-dihydroxyphenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The chloro group can act as an electrophile, facilitating nucleophilic attack by biological molecules. The hydroxyl groups can form hydrogen bonds with target proteins, stabilizing the compound-protein complex. The ketone group can participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis and Structural Analogues

The following compounds share structural or functional similarities with 1-Chloro-1-(3,5-dihydroxyphenyl)propan-2-one:

1-(3,5-Dichlorophenyl)-propan-1-one

- Molecular Formula : C₉H₈Cl₂O

- Key Features : Dichlorophenyl group replaces the dihydroxyphenyl moiety.

- Comparison :

4-(3,5-Dihydroxyphenyl)-phenol

- Molecular Formula : C₁₂H₁₀O₃

- Key Features: Additional phenolic hydroxyl group.

- Comparison: Higher water solubility due to increased hydrogen-bonding capacity . Exhibits antioxidant properties, common in phenolic natural products like resveratrol derivatives .

Oxyresveratrol

- Molecular Formula : C₁₄H₁₂O₄

- Key Features : Stilbene backbone with conjugated dihydroxyphenyl groups.

- Comparison :

Terbutaline Sulfate

- Molecular Formula: (C₁₂H₁₉NO₃)₂·H₂SO₄

- Key Features: 3,5-Dihydroxyphenyl group linked to an ethanolamine-sulfate structure.

- Comparison: The ethanolamine and sulfate groups enable bronchodilator activity via β₂-adrenergic receptor binding, a feature absent in the target compound . High water solubility due to ionic sulfate and hydroxyl groups .

Comparative Data Table

| Compound | Molecular Formula | Functional Groups | Solubility | Key Applications |

|---|---|---|---|---|

| This compound | C₉H₉ClO₃ | Chloro, ketone, dihydroxyphenyl | Moderate (polar solvents) | Synthetic intermediate, potential drug precursor |

| 1-(3,5-Dichlorophenyl)-propan-1-one | C₉H₈Cl₂O | Dichlorophenyl, ketone | Low | Electrophilic synthesis reagent |

| 4-(3,5-Dihydroxyphenyl)-phenol | C₁₂H₁₀O₃ | Phenol, dihydroxyphenyl | High (aqueous) | Antioxidant, natural product |

| Oxyresveratrol | C₁₄H₁₂O₄ | Dihydroxyphenyl, ethenyl, diol | Low | Pharmacological reference standard |

| Terbutaline sulfate | (C₁₂H₁₉NO₃)₂·H₂SO₄ | Dihydroxyphenyl, ethanolamine, sulfate | High (aqueous) | Bronchodilator medication |

Research Findings and Implications

Hydrogen Bonding vs. Halogen Effects :

- The dihydroxyphenyl group in the target compound enables hydrogen bonding, influencing crystal packing and solubility . In contrast, dichlorophenyl analogs rely on halogen interactions and van der Waals forces .

Reactivity :

- The chloro and ketone groups in this compound make it reactive toward nucleophiles, similar to 1-(3,5-Dichlorophenyl)-propan-1-one .

Pharmacological Potential: While terbutaline’s dihydroxyphenyl group aids receptor binding, the absence of an ethanolamine moiety in the target compound limits direct bronchodilator activity . However, its hydroxyl groups may facilitate interactions with antioxidant pathways, akin to 4-(3,5-dihydroxyphenyl)-phenol .

Biological Activity

1-Chloro-1-(3,5-dihydroxyphenyl)propan-2-one is an organic compound notable for its diverse biological activities, attributed to its unique chemical structure featuring a chloro group, two hydroxyl groups, and a ketone functional group. This combination allows the compound to engage in various interactions with biological molecules, making it a subject of interest in pharmacological research.

- Molecular Formula : C10H11ClO3

- Molecular Weight : 200.62 g/mol

- Functional Groups : Chloro group, hydroxyl groups, ketone

The presence of hydroxyl groups enables the compound to form hydrogen bonds and participate in redox reactions, while the chloro group can facilitate nucleophilic attacks on biological targets.

The biological activity of this compound is primarily linked to:

- Antioxidant Properties : The compound has been investigated for its potential as an antioxidant, which may help mitigate oxidative stress in biological systems.

- Enzyme Inhibition : It shows promise in inhibiting various enzymes, including those involved in metabolic pathways. For instance, studies suggest that compounds with similar structures exhibit significant inhibition against acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) .

Interaction Studies

Research indicates that this compound interacts with several biological targets. Its binding affinity to enzymes and receptors is crucial for understanding its therapeutic potential. For example, the compound's structural features allow it to effectively inhibit AChE, which is vital for neurotransmitter regulation .

Comparative Analysis with Similar Compounds

The following table summarizes structural comparisons with related compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(3,5-Dihydroxyphenyl)propan-2-one | Lacks chloro group | Different reactivity |

| 1-Chloro-1-(3,4-dihydroxyphenyl)propan-2-one | Hydroxyl groups at different positions | Varying biological activity |

| 3-Chloro-1-(2,4-dihydroxyphenyl)propan-1-one | Different positioning of hydroxyl groups | Distinct reactivity profile |

| 1-Chloro-1-(3,5-diformylphenyl)propan-2-one | Contains formyl groups instead of hydroxyls | Different chemical properties |

This comparison highlights how the unique combination of functional groups in this compound contributes to its distinct biological activity.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Antioxidant Activity : In vitro assays demonstrated that this compound exhibited significant antioxidant activity compared to standard antioxidants like ascorbic acid.

- Enzyme Inhibition Studies : A study reported an IC50 value for AChE inhibition at approximately 20 nM, indicating potent activity similar to known inhibitors such as donepezil .

- Pharmacological Applications : The compound's ability to inhibit key enzymes suggests potential applications in treating neurodegenerative disorders where oxidative stress and enzyme dysregulation are prevalent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.